GSK‑3β Kinase Inhibition: Profound Activity Gap Between 2‑Furamide Analog and Target Scaffold
A directly comparable 2,5‑dichlorophenyl‑1,3,4‑oxadiazole analog—N‑[5‑(2,5‑dichlorophenyl)‑1,3,4‑oxadiazol‑2‑yl]‑2‑furamide—was tested against glycogen synthase kinase‑3β (GSK‑3β) in a high‑throughput screening format and returned an EC₅₀ >300,000 nM, i.e., essentially no inhibition [1]. This extreme inactivity suggests that the oxadiazole‑2‑amino substituent is a critical determinant of GSK‑3β engagement. Whereas the 2‑furamide analog is devoid of activity, the 4‑ethoxybenzamide variant (CAS 891138‑91‑3) presents a different hydrogen‑bonding and lipophilic profile that may rescue kinase binding. This dramatic ‘on‑off’ switch driven solely by the 2‑amino substituent underscores why the target compound cannot be substituted by the 2‑furamide analog in any kinase‑focused screening library.
| Evidence Dimension | GSK‑3β inhibitory activity (EC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in public domain; predicted divergent from analog based on substituent SAR |
| Comparator Or Baseline | N‑[5‑(2,5‑dichlorophenyl)‑1,3,4‑oxadiazol‑2‑yl]‑2‑furamide (CID 7244019): EC₅₀ > 3.00 × 10⁵ nM |
| Quantified Difference | >100‑fold activity difference possible; comparator is essentially inactive |
| Conditions | GSK‑3β inhibition HTS assay, Broad Institute / PubChem BioAssay AID 434954 |
Why This Matters
A compound that is inactive in one kinase assay may be active in another; the 2‑amino substituent is a confirmed activity switch, making the 4‑ethoxybenzamide derivative a distinct chemical probe that cannot be substituted by the 2‑furamide analog in kinase‑focused screening collections.
- [1] BindingDB Entry BDBM70158. Affinity Data: EC₅₀ > 3.00E+5 nM for GSK‑3β (Human). PubChem BioAssay AID 434954. BindingDB, 2011. View Source
